Prolylleucine

概要

説明

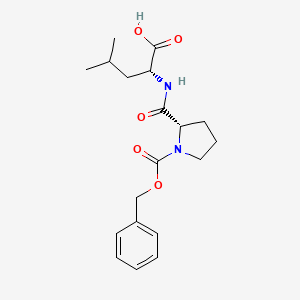

プロリルロイシンは、動物の概日リズムと行動に影響を与えることが知られています . この化合物は、分子式がC19H26N2O5、分子量が362.42 g/molです .

製法

プロリルロイシンは、さまざまな方法で合成することができます。一般的な合成経路の1つは、ベンジルオキシカルボニル(Cbz)保護基を用いてL-プロリンとD-ロイシンをカップリングすることです。 反応には通常、無水条件下でジシクロヘキシルカルボジイミド(DCC)とN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を使用する必要があります . 工業生産方法では、収率と純度を最適化して、同様の合成経路がより大規模に使用される場合があります。

準備方法

Prolylleucine can be synthesized through various methods. One common synthetic route involves the coupling of L-proline and D-leucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

プロリルロイシンは、次のようないくつかのタイプの化学反応を起こします。

酸化: プロリルロイシンは、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: プロリルロイシンは、特定の条件下で官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬および条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と、パラジウム炭素(Pd/C)などの触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

プロリルロイシンは、科学研究において幅広い応用範囲を持っています。

化学: ペプチド合成やジペプチドに関する研究においてモデル化合物として使用されます。

生物学: プロリルロイシンは、細胞外被結合プロテイナーゼ(CEP)の活性を阻害するため、酵素活性とタンパク質合成に関する研究に役立ちます.

医学: 研究により、プロリルロイシンは概日リズムと行動に影響を与える可能性があり、睡眠障害や行動科学に関する研究に役立つ可能性があります.

科学的研究の応用

Chemical Applications

Peptide Synthesis

Prolylleucine serves as a model compound in peptide synthesis. Its structure facilitates studies involving dipeptides, allowing researchers to explore the synthesis and properties of similar compounds. The synthesis typically involves coupling L-proline and D-leucine, often utilizing protecting groups and coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.

Enzyme Activity Studies

Research indicates that this compound negatively affects cell envelope-associated proteinase (CEP) activity. This characteristic makes it valuable for studies investigating enzyme activity and protein synthesis. For instance, the addition of this compound to growth media has been shown to significantly reduce CEP activity in certain bacterial strains, highlighting its potential as a regulatory agent in microbial studies .

Biological Applications

Influence on Circadian Rhythms

this compound has been implicated in influencing circadian rhythms and behavior. Studies suggest that it may affect the activity of enzymes involved in these processes, making it a candidate for research into sleep disorders and behavioral science. Understanding its mechanism could lead to therapeutic applications for conditions related to circadian disruptions.

Neurodegenerative Disease Research

Recent investigations have identified this compound's potential role in neurodegenerative diseases. It has been studied as a modulator of prolyl oligopeptidase (PREP), a serine protease involved in cleaving proline-containing peptides. In particular, this compound has shown promise in reducing α-synuclein dimerization, which is critical in the pathology of Parkinson's disease . This suggests that this compound may have therapeutic implications for managing neurodegenerative conditions.

Medical Applications

Antiparkinsonian Activity

Clinical studies have explored the effects of this compound derivatives on Parkinson's disease symptoms. One study reported that L-prolyl-L-leucyl-glycine amide exhibited antiparkinsonian activity when administered alongside levodopa, potentially reducing drug-induced dyskinesias . These findings warrant further investigation into this compound's efficacy as a therapeutic agent.

Industrial Applications

Development of Bioactive Compounds

In the pharmaceutical industry, this compound is being investigated for its potential in developing bioactive compounds and peptidomimetics. These compounds are essential in drug discovery and development due to their ability to mimic natural peptides while offering enhanced stability and bioavailability .

作用機序

プロリルロイシンの作用機序は、特定の分子標的および経路との相互作用を含みます。それは、これらのプロセスに関与する酵素やタンパク質の活性を調節することで、動物の概日リズムと行動に影響を与えます。 たとえば、プロリルロイシンは、細胞外被結合プロテイナーゼ(CEP)の活性を阻害することができ、それがタンパク質合成と細胞機能に影響を与えます .

類似化合物の比較

プロリルロイシンは、その特異的な構造と概日リズムや行動への影響により、ジペプチドの中で独特です。類似の化合物には、次のような分岐鎖アミノ酸を含む他のジペプチドが含まれます。

プロリルバリン: 同様の構造的特徴を持つ別のジペプチドですが、生物学的活性は異なります。

プロリルイソロイシン: 構造は似ていますが、酵素活性とタンパク質合成に対する効果は異なります。

類似化合物との比較

Prolylleucine is unique among dipeptides due to its specific structure and effects on circadian rhythms and behavior. Similar compounds include other dipeptides containing branched-chain amino acids, such as:

Prolylvaline: Another dipeptide with similar structural features but different biological activities.

Prolylisoleucine: Similar in structure but with distinct effects on enzyme activity and protein synthesis.

These compounds share some similarities with this compound but differ in their specific biological activities and applications .

生物活性

Prolylleucine (PL), a dipeptide composed of proline and leucine, has garnered attention in the field of biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a branched-chain amino acid (leucine) and a cyclic amino acid (proline). This structural composition contributes to its stability and biological activity.

Chemical Formula

- Molecular Formula : C₁₃H₂₅N₃O₄

- Molecular Weight : 271.36 g/mol

Effects on Cell Envelope-Associated Proteinase (CEP)

Research has demonstrated that this compound significantly influences the activity of cell envelope-associated proteinases in Lactobacillus delbrueckii subsp. lactis. In a study, the addition of this compound to the growth medium resulted in a 3.5-fold reduction in CEP activity at a concentration of 1 mM, highlighting its potential regulatory role in microbial protein metabolism .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. A study involving analogues of this compound revealed that certain derivatives enhanced the binding affinity of dopamine receptor agonists, suggesting a role in modulating dopaminergic signaling pathways. For instance, one analogue showed a 31% enhancement in binding at 1 µM concentration .

Immunomodulatory Properties

This compound may also exhibit immunomodulatory effects. In various models, it has been shown to influence immune responses, potentially aiding in the regulation of gastrointestinal health and systemic immunity. For example, studies indicated that this compound-containing peptides could improve intestinal mucosal integrity and enhance immune cell populations .

Study 1: Impact on Lactobacillus delbrueckii

In a controlled experiment, Lactobacillus delbrueckii subsp. lactis was cultured with varying concentrations of this compound. The results indicated that higher concentrations (up to 5 mM) led to further reductions in CEP activity, suggesting that this compound may act as an inhibitor of proteinase synthesis .

| Concentration (mM) | CEP Activity Reduction |

|---|---|

| 1 | 3.5-fold |

| 2 | 4-fold |

| 5 | 6-fold |

Study 2: Neuropharmacological Analogue Testing

A series of analogues based on this compound were synthesized and tested for their ability to enhance dopamine receptor binding. The findings showed that specific modifications to the leucine residue could significantly increase receptor affinity, with implications for developing new neuroactive compounds .

| Analogue | Binding Enhancement (%) |

|---|---|

| Pro-Ahx-Gly-NH₂ | 16 |

| Pro-Phe-Gly-NH₂ | 31 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Proteinases : The presence of branched-chain amino acids in this compound appears to inhibit specific proteolytic enzymes, affecting protein metabolism in microorganisms.

- Dopaminergic Modulation : By enhancing dopamine receptor binding, this compound analogues may influence neurotransmitter dynamics and cognitive functions.

- Immune System Regulation : Its ability to modulate immune responses suggests potential applications in treating gastrointestinal disorders and enhancing overall immune function.

特性

IUPAC Name |

(2R)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXUKRYYSXSLJ-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977186 | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61596-47-2 | |

| Record name | Prolylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。